molecular formula C17H20ClN5O3 B11202632 ethyl 4-({[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

ethyl 4-({[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

Cat. No.: B11202632
M. Wt: 377.8 g/mol
InChI Key: BJYJYLGOXUPJMS-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a piperidine ring, a triazole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the recycling and reuse of intermediates to optimize efficiency and reduce waste. For example, the reuse of Ethyl-4-hydroxy piperidine-1-carboxylate from the aqueous medium after isolating the desired product can be an effective strategy .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group .

Scientific Research Applications

ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability, while the chlorophenyl group can contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and triazole-containing molecules. Examples are:

Uniqueness

What sets ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H20ClN5O3

Molecular Weight

377.8 g/mol

IUPAC Name

ethyl 4-[[1-(2-chlorophenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H20ClN5O3/c1-2-26-17(25)22-9-7-12(8-10-22)19-16(24)14-11-23(21-20-14)15-6-4-3-5-13(15)18/h3-6,11-12H,2,7-10H2,1H3,(H,19,24)

InChI Key

BJYJYLGOXUPJMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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